

Osmanthuside H HPLC purification technique

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

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Known Information on Osmanthuside H

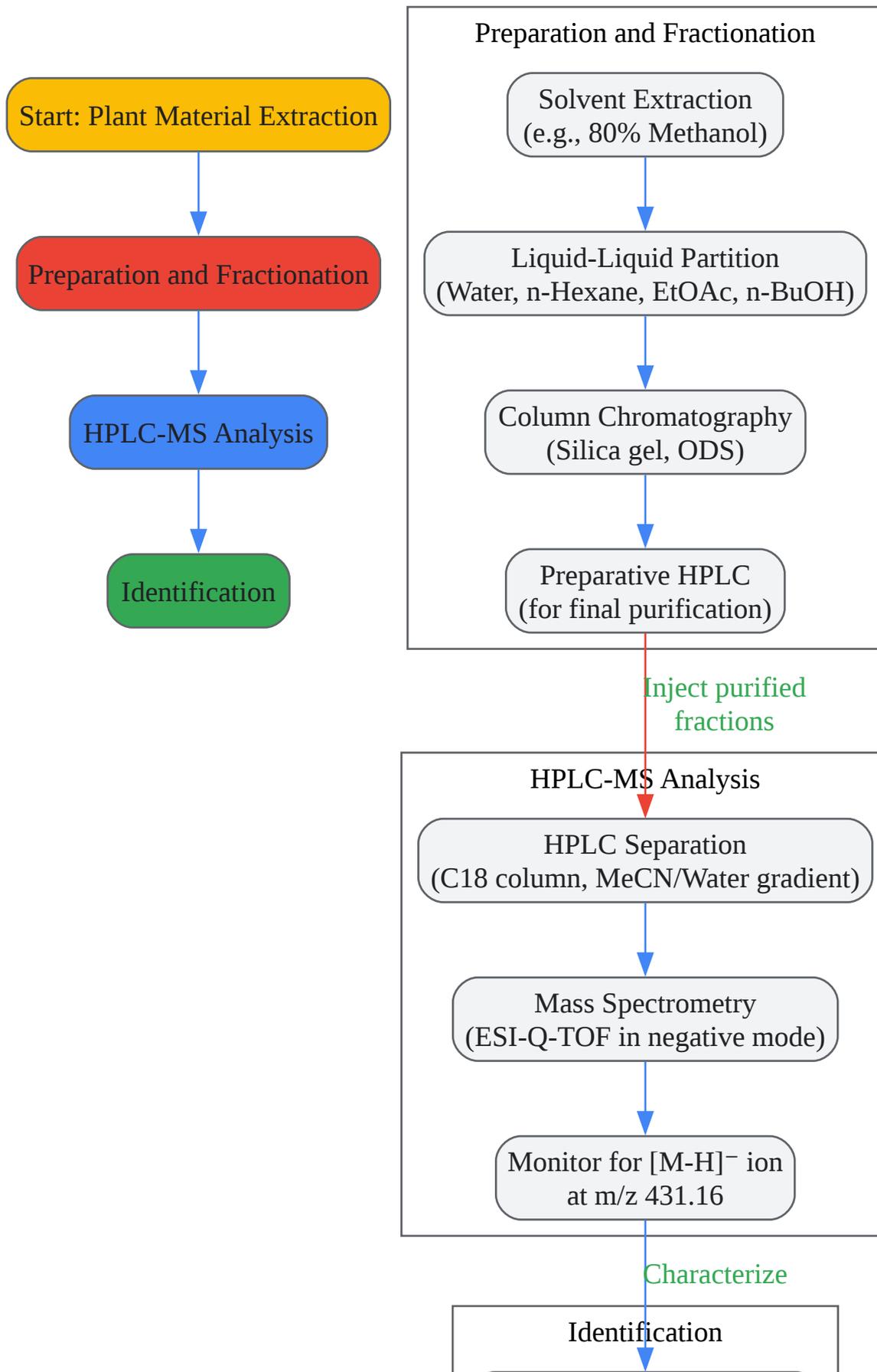
Osmanthuside H is a phenylethanoid glycoside that has been identified in several plant species from the Oleaceae family and others. The table below summarizes the key studies where it has been detected and the primary analytical methods used.

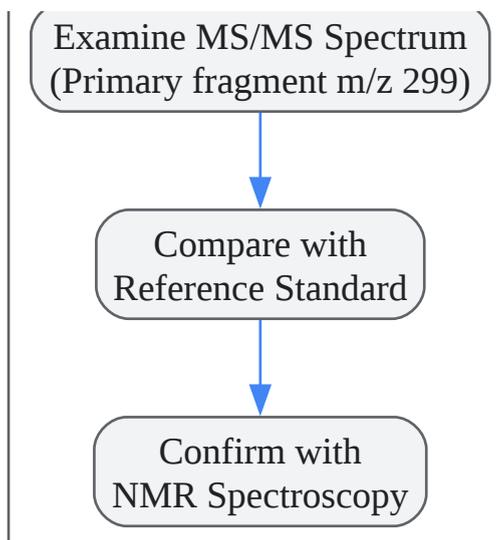
Plant Source	Context of Identification	Primary Analytical Technique	Key Reported Data	Reference
<i>Ligustrum lucidum</i> Ait. (Processed fruit)	Comprehensive chemical profiling	UHPLC-ESI-Q-TOF-MS	Precursor ion: [M-H] ⁻ at m/z 431.1558 ; Characteristic fragment: m/z 299 (loss of an apiofuranosyl group, 132 Da).	[1]
<i>Hernandia nymphaeifolia</i> (Fruit)	Isolation and structure elucidation of new compounds	NMR, HREIMS	Identified as a known compound among isolation products; structural confirmation via comparison with published data.	[2]

Plant Source	Context of Identification	Primary Analytical Technique	Key Reported Data	Reference
<i>Zanthoxylum schinifolium</i> (Seeds)	Listed as an isolated glycoside	Not specified in detail	Cited as one of the chemical constituents present in the plant.	[3]

Proposed Workflow for Purification & Analysis

While a dedicated purification protocol is not available, the following workflow synthesizes common steps from the identified research contexts. You can use this as a starting point for developing your own optimized purification method.





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Detailed Methodologies from Literature

The following sections elaborate on the key experimental procedures referenced in the workflow.

UHPLC-ESI-Q-TOF-MS Analysis for Identification

This method was used for the comprehensive characterization of **Osmanthuside H** in processed *Ligustri Lucidi Fructus* [1].

- **Sample Preparation:** The plant material was extracted with 80% methanol. The extract was then directly analyzed after filtration.
- **Chromatography:**
 - **Column:** Reverse-phase C18 column.
 - **Mobile Phase:** A gradient of water and acetonitrile, both modified with 0.1% formic acid.
 - **Flow Rate:** 0.2-0.4 mL/min.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI).
 - **Polarity:** Negative ion mode.
 - **Mass Analyzer:** Quadrupole-Time of Flight (Q-TOF).
- **Key Identification Cues:**
 - **Precursor Ion:** $[M-H]^-$ observed at **m/z 431.1558**.

- **Fragmentation:** The primary MS/MS fragment was observed at **m/z 299**, resulting from the neutral loss of an apiofuranosyl group (132 Da) from the precursor ion.

General Isolation and Purification Strategy

A classical phytochemistry approach, as used in the study of *Hernandia nymphaeifolia*, can be adapted for the purification of **Osmanthuside H** [2].

- **Extraction:** Dried and powdered plant material is typically extracted with a methanol-dichloromethane (1:1) mixture via maceration or sonication.
- **Liquid-Liquid Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the constituents. **Osmanthuside H**, being a glycoside, is most likely to be found in the n-butanol or aqueous fractions.
- **Chromatography:**
 - **Open Column Chromatography:** The active fraction is subjected to column chromatography over silica gel or octadecylsilyl (ODS, C18) silica gel, using a stepwise gradient of dichloromethane-methanol or water-methanol.
 - **Final Purification:** Fractions enriched in **Osmanthuside H** (as monitored by TLC or analytical HPLC) are further purified using preparative HPLC with a C18 column and an isocratic or gradient solvent system (e.g., methanol-water or acetonitrile-water) to obtain the pure compound.

Important Considerations for Protocol Development

- **Lack of Dedicated Protocol:** The search results confirm the presence and identity of **Osmanthuside H** in various plants but do not contain a step-by-step HPLC purification protocol. The methodologies above are synthesized from general natural product isolation procedures.
- **Critical Step - Standard Comparison:** For definitive identification, it is crucial to compare the HPLC retention time and mass spectrum of your isolated compound with those of an authentic **Osmanthuside H** reference standard, if available.
- **Structural Confirmation:** For a novel or first-time isolation from a source, structural confirmation using NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is necessary [2].

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References

1. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple ... [mdpi.com]
2. Isolation, Structure Elucidation, and Antiproliferative Activity ... [mdpi.com]
3. Simultaneous Analysis of Bergapten and Schinifoline in ... [mdpi.com]

To cite this document: Smolecule. [Osmanthuside H HPLC purification technique]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579123#osmanthuside-h-hplc-purification-technique>]

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